(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo ring, followed by the introduction of the pyrimidine ring. Key steps include the formation of imine and methoxy groups, and the introduction of the nitrophenoxy and ethoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo-pyrimidine derivatives, such as:
- 2,4-Dichloroaniline
- 3,4-Dichloroaniline
- 2,5-Dichloroaniline
Uniqueness
What sets (6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N5O6S |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N5O6S/c1-14(2)23-27-28-21(25)18(22(30)26-24(28)36-23)12-15-4-9-19(20(13-15)33-3)35-11-10-34-17-7-5-16(6-8-17)29(31)32/h4-9,12-14,25H,10-11H2,1-3H3/b18-12-,25-21? |
InChI Key |
IMQCIVHHRCJOJB-JLFKZYKSSA-N |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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